Methyl 2-formylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 164.16 g/mol. It features a benzoate structure with a formyl group attached to the second carbon of the benzene ring, making it a derivative of benzoic acid. This compound is characterized by its aromatic properties and the presence of both an aldehyde and an ester functional group, which contribute to its chemical reactivity and biological activity.
These reactions highlight its versatility as a building block in organic synthesis.
Methyl 2-formylbenzoate exhibits notable biological activities, making it of interest in pharmacological research. Studies suggest that it may possess:
These activities position methyl 2-formylbenzoate as a candidate for further investigation in drug development.
Several methods exist for synthesizing methyl 2-formylbenzoate. Common approaches include:
Each method presents unique advantages regarding yield and purity, making them suitable for different applications in organic synthesis
Methyl 2-formylbenzoate finds applications across various fields:
Research on interaction studies involving methyl 2-formylbenzoate has focused on its reactivity with biological molecules. Notable interactions include:
Such studies are crucial for understanding the full scope of methyl 2-formylbenzoate's biological implications.
Methyl 2-formylbenzoate shares structural similarities with several related compounds. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl benzoate | Ester of benzoic acid | Primarily used as a flavoring agent |
Benzaldehyde | Simple aromatic aldehyde | Lacks ester functionality; used widely in synthesis |
Ethyl 2-formylbenzoate | Ethyl ester instead of methyl | Similar reactivity but different solubility |
Methyl salicylate | Contains a hydroxyl group | Known for anti-inflammatory properties |
Methyl 2-formylbenzoate's unique combination of an aldehyde and ester functional group distinguishes it from these compounds, enhancing its utility in organic synthesis and biological applications.
Methyl 2-formylbenzoate stands as a distinctive aromatic compound characterized by its systematic International Union of Pure and Applied Chemistry nomenclature, which precisely describes its molecular architecture. The compound possesses a molecular formula of C9H8O3 with a molecular weight of 164.16 grams per mole, establishing its position within the class of aromatic esters bearing aldehyde functionality. The systematic name methyl 2-formylbenzoate derives from its structural components: a methyl ester group attached to a benzoic acid moiety that carries a formyl substituent at the ortho position.
The compound exhibits extensive nomenclature diversity, reflecting its widespread use across different chemical contexts and historical periods. Among its most commonly recognized synonyms are 2-carbomethoxybenzaldehyde, methyl o-formylbenzoate, and phthalaldehydic acid methyl ester. Additional nomenclature variations include benzoic acid 2-formyl methyl ester, methyl 2-formylbenzenecarboxylate, and 2-(methoxycarbonyl)benzaldehyde, each emphasizing different structural aspects of the molecule. This nomenclature richness demonstrates the compound's significance across various chemical disciplines and its integration into diverse synthetic applications.
The molecular structure of methyl 2-formylbenzoate can be represented by the Simplified Molecular-Input Line-Entry System notation as COC(=O)C1=CC=CC=C1C=O, which clearly delineates the spatial arrangement of functional groups. The International Chemical Identifier key YRMODRRGEUGHTF-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, facilitating precise identification in chemical databases and literature searches. The compound's Chemical Abstracts Service registry number 4122-56-9 serves as its primary identifier in chemical commerce and regulatory documentation.
The physical properties of methyl 2-formylbenzoate reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of 50 degrees Celsius and demonstrates variable boiling points depending on pressure conditions, with values ranging from 76 degrees Celsius at 0.1 millimeters of mercury to 88 degrees Celsius at 0.7 millimeters of mercury. The density of the compound measures 1.203 grams per milliliter, while its refractive index stands at 1.541, indicating significant optical activity due to its conjugated aromatic system. These physical characteristics contribute to the compound's utility in various synthetic applications and its behavior under different reaction conditions.
The historical development of methyl 2-formylbenzoate synthesis traces back to the foundational work on phthalide chemistry in the late 19th century, establishing crucial methodological frameworks that continue to influence contemporary synthetic approaches. The initial preparation of the precursor compound 2-carboxybenzaldehyde was first accomplished from phthalide in 1887, marking a pivotal moment in the development of ortho-disubstituted benzoic acid derivatives. This early synthetic achievement involved the bromination of phthalide to produce 2-bromophthalide, followed by hydrolytic conversion to 2-formylbenzoic acid with yields ranging from 78 to 83 percent.
The evolution of synthetic methodologies for methyl 2-formylbenzoate preparation has encompassed diverse chemical transformations, reflecting the compound's importance in organic chemistry development. Classical approaches utilized the direct esterification of 2-carboxybenzaldehyde with methanol under acidic conditions, establishing fundamental principles of ester formation in bifunctional aromatic systems. Alternative historical methods involved the photochlorination of ortho-xylene to produce pentachloroxylene derivatives, followed by hydrolytic conversion using iron(III) chloride-containing hydrochloric acid to yield the desired aldehyde-acid functionality.
Advanced synthetic strategies emerged through the application of organometallic chemistry, particularly involving sodium tetracarbonylferrate reagents for selective carbonyl reduction. This methodology enabled the selective reduction of one carboxyl group in phthalic anhydride while maintaining the second carboxyl functionality intact, achieving yields of 61 percent for 2-carboxybenzaldehyde formation. The subsequent methylation of the resulting carboxylic acid provided access to methyl 2-formylbenzoate through controlled esterification reactions.
A significant synthetic advancement was documented in patent literature, where 2-carboxybenzaldehyde underwent methylation using iodomethane in the presence of potassium carbonate in acetone. This reaction proceeded through nucleophilic substitution mechanisms, achieving quantitative conversion to methyl 2-formylbenzoate under mild reaction conditions. The reaction mixture required heating to 56 degrees Celsius for 30 minutes, followed by prolonged stirring at room temperature for 72 hours to ensure complete conversion. The product isolation involved standard aqueous workup procedures, yielding a clear light yellow oil representing pure methyl 2-formylbenzoate.
Synthetic Method | Yield | Reaction Conditions | Historical Period |
---|---|---|---|
Phthalide bromination/hydrolysis | 78-83% | Aqueous heating | 1887 |
Photochlorination approach | Variable | FeCl3/HCl hydrolysis | 1887 |
Organometallic reduction | 61% | Na[Fe(CO)4] reduction | Mid-20th century |
Alkylation methodology | 100% | K2CO3/acetone, 56°C | Contemporary |
Contemporary chemical research has positioned methyl 2-formylbenzoate as a central building block in advanced synthetic methodologies, particularly in the development of novel heterocyclic compounds and pharmaceutical intermediates. Recent investigations have demonstrated its utility in tetrakis(dimethylamino)ethylene-mediated synthesis of 3-benzylphthalide derivatives, representing a significant advancement in one-pot synthetic strategies. These reactions involve the treatment of substituted benzyl chlorides with methyl 2-formylbenzoate in the presence of tetrakis(dimethylamino)ethylene under nitrogen atmosphere, producing isobenzofuran-1(3H)-one products in moderate to good yields.
The mechanistic understanding of tetrakis(dimethylamino)ethylene-mediated reactions has revealed sophisticated electron transfer processes that enable carbon-carbon bond formation under mild conditions. Research has shown that methyl 2-formylbenzoate serves as both an electrophilic partner and a source of carbonyl functionality in these transformations. The reaction proceeds through initial electron transfer from tetrakis(dimethylamino)ethylene to the benzyl chloride substrate, generating reactive radical intermediates that subsequently engage with the formyl group of methyl 2-formylbenzoate. This methodology has been successfully applied to various substituted benzyl chlorides, demonstrating broad substrate scope and functional group tolerance.
Sustainable chemistry initiatives have identified methyl 2-formylbenzoate as a key intermediate in lignin valorization strategies, representing a paradigm shift toward renewable feedstock utilization. Recent research has demonstrated that carboxylic acids can be methylated using lignin-derived methoxy groups, with methyl 2-formylbenzoate serving as both a substrate and a mechanistic probe in these transformations. The process involves copper-catalyzed oxidative decomposition of lignin model compounds, generating methyl ester intermediates that facilitate the methylation of various carboxylic acid substrates. These investigations have revealed that methyl 2-formylbenzoate can be produced in excellent yields through lignin-mediated methylation reactions, establishing new pathways for sustainable chemical synthesis.
The role of methyl 2-formylbenzoate in contemporary medicinal chemistry research has expanded significantly, particularly in the synthesis of bioactive heterocyclic compounds. Research has focused on its utility as a precursor to isoindolinone and phthalazinone derivatives, which exhibit diverse pharmacological properties including antihistamine activity. The compound's bifunctional nature enables complex cyclization reactions that produce structurally diverse heterocyclic frameworks, making it an invaluable tool in drug discovery programs.
Research Application | Methodology | Yield Range | Contemporary Significance |
---|---|---|---|
Tetrakis(dimethylamino)ethylene synthesis | One-pot cyclization | Moderate to good | Heterocyclic construction |
Lignin valorization | Copper-catalyzed methylation | Excellent | Sustainable chemistry |
Medicinal chemistry | Heterocyclic synthesis | Variable | Drug discovery |
Materials science | Polymer precursor synthesis | Context-dependent | Advanced materials |
Advanced spectroscopic and computational studies have provided detailed insights into the electronic structure and reactivity patterns of methyl 2-formylbenzoate, informing rational design strategies for new synthetic applications. Nuclear magnetic resonance investigations have characterized the conformational preferences of the molecule, revealing the influence of intramolecular interactions between the formyl and ester functionalities. Mass spectrometric studies have elucidated fragmentation pathways that aid in product identification and mechanistic understanding of complex synthetic transformations.
Irritant